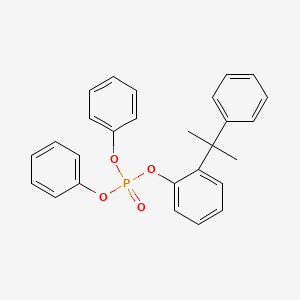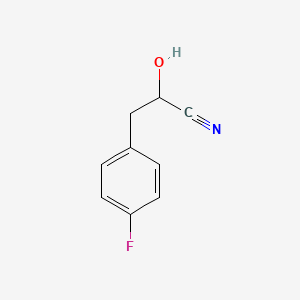
4-Fluorophenyl lactonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl lactonitrile, also known as 3-(4-Fluorophenyl)-2-hydroxypropanenitrile, is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. It is commonly used as a catalyst in various chemical reactions, particularly in the synthesis of 4-methoxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl lactonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide ions in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired lactonitrile compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -65°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through methods such as preparative thin-layer chromatography or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl lactonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl lactonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl lactonitrile involves its role as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific enzymes or substrates, facilitating the formation of desired products. For example, in the synthesis of 4-methoxybenzaldehyde, this compound is immobilized and covalently linked to an enzyme, which acts as a stationary phase for the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Similar in structure but lacks the hydroxyl group present in 4-Fluorophenyl lactonitrile.
4-Fluorobenzyl cyanide: Another related compound with a similar phenyl ring and nitrile group but different substituents.
Uniqueness
This compound is unique due to its combination of a fluorine atom, hydroxyl group, and nitrile group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful as a catalyst in specific organic synthesis reactions, offering high enantioselectivity and efficiency .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
InChI Key |
PVXAEOUWHYBZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
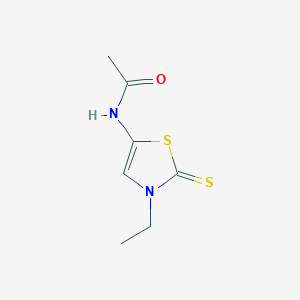
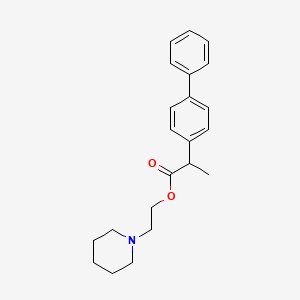
![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)

![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)

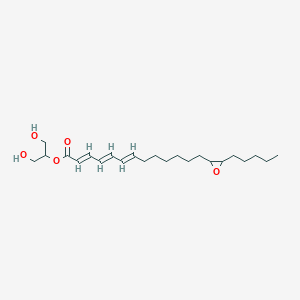

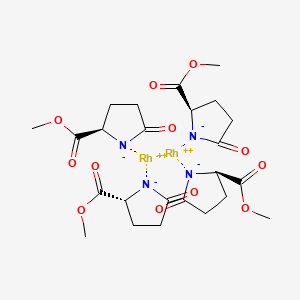
![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)

